molecular formula C20H22N6O2 B10995691 [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10995691
M. Wt: 378.4 g/mol
InChI Key: OYMOBSMNODBPCZ-UHFFFAOYSA-N
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Description

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring substituted with a methyl group. Its structure suggests potential interactions with biological targets, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through a nucleophilic substitution reaction involving 2-methoxyphenylamine and a suitable piperazine derivative. The tetrazole ring is often prepared via a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structure suggests that it may act as a ligand for certain receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating the activity of specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored characteristics, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may interact with the active site of an enzyme, inhibiting its activity, while the tetrazole ring may bind to a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used to treat hypertension.

Uniqueness

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of a piperazine ring with a methoxyphenyl group and a tetrazole ring with a methyl group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)17-8-4-3-7-16(17)20(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10H,11-14H2,1-2H3

InChI Key

OYMOBSMNODBPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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